2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoyl chloride, thiophene, and phenol derivatives. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or ketoester.
Coupling reactions: The thiophene and benzoyl groups are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final assembly: The phenol group is incorporated in the final step, often through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action for 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways can vary depending on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-(4-methoxybenzoyl)thiophene share structural similarities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as certain anti-inflammatory drugs.
Phenol derivatives: Compounds like 4-methoxyphenol, which share the phenol moiety.
Uniqueness
What sets 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol apart is its unique combination of these three functional groups, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)21(25)23-18(16-5-2-3-6-19(16)24)13-17(22-23)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNKTPIKADMMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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